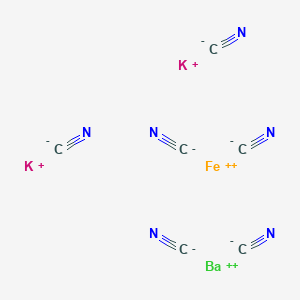
dipotassium;barium(2+);iron(2+);hexacyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;barium(2+);iron(2+);hexacyanide is a coordination compound that belongs to the family of metal hexacyanoferrates. These compounds are known for their unique structural properties and diverse applications in various fields. The compound consists of potassium, barium, and iron ions coordinated with cyanide ligands, forming a complex three-dimensional framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;barium(2+);iron(2+);hexacyanide typically involves the reaction of potassium hexacyanoferrate with barium and iron salts. The reaction is carried out in an aqueous solution, where the metal ions are mixed with the hexacyanoferrate ions under controlled conditions. The resulting product is then purified through filtration and washing to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then dried and packaged for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;barium(2+);iron(2+);hexacyanide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of iron in different oxidation states.
Substitution Reactions: Cyanide ligands can be replaced by other ligands under specific conditions.
Ion Exchange Reactions: The compound can exchange its metal ions with other ions in solution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state iron complexes, while substitution reactions can yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
Dipotassium;barium(2+);iron(2+);hexacyanide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other coordination compounds.
Biology: Employed in studies of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: Utilized in the production of pigments, sensors, and ion-exchange materials for water purification.
Mécanisme D'action
The mechanism of action of dipotassium;barium(2+);iron(2+);hexacyanide involves its ability to coordinate with various metal ions and ligands. The compound’s three-dimensional framework allows it to interact with different molecular targets, facilitating ion exchange and catalysis. The pathways involved in these processes depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexacyanoferrate: A similar compound with potassium and iron ions coordinated with cyanide ligands.
Barium hexacyanoferrate: Contains barium and iron ions with cyanide ligands, similar to the compound .
Iron hexacyanoferrate:
Uniqueness
Dipotassium;barium(2+);iron(2+);hexacyanide is unique due to the combination of potassium, barium, and iron ions in its structure. This combination imparts specific properties, such as enhanced ion-exchange capabilities and stability, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
dipotassium;barium(2+);iron(2+);hexacyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Ba.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMDPJLXVRVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BaFeK2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)



![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)



![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)


![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
![2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12105469.png)
